molecular formula C34H68O18 B15073546 m-PEG16-acid

m-PEG16-acid

Cat. No.: B15073546
M. Wt: 764.9 g/mol
InChI Key: BFUALTYCRDISSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG16-acid is a monofunctional polyethylene glycol (PEG) linker featuring a terminal carboxylic acid functional group and a methoxy terminus . This reagent is designed for creating stable amide bonds with primary amine groups present on proteins, peptides, and other molecules, in the presence of activators such as EDC or HATU . With a molecular weight of 764.9 g/mol and the molecular formula C34H68O18, this compound serves as a valuable tool in bioconjugation and nanomaterial synthesis . The incorporation of the 16-unit hydrophilic PEG spacer significantly enhances the water solubility and biocompatibility of conjugated compounds, which is crucial for improving drug delivery systems by increasing circulation time and stability . Applications include the development of long-circulating drug delivery systems, the stabilization of therapeutic proteins, and the surface functionalization of nanoparticles for diagnostic and therapeutic purposes. The product is provided with a purity of 98%, confirmed by NMR analysis . Store at -20°C. For Research Use Only. Not for human or veterinary use .

Properties

Molecular Formula

C34H68O18

Molecular Weight

764.9 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C34H68O18/c1-37-4-5-39-8-9-41-12-13-43-16-17-45-20-21-47-24-25-49-28-29-51-32-33-52-31-30-50-27-26-48-23-22-46-19-18-44-15-14-42-11-10-40-7-6-38-3-2-34(35)36/h2-33H2,1H3,(H,35,36)

InChI Key

BFUALTYCRDISSD-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

m-PEG16-acid is synthesized through the reaction of polyethylene glycol with methoxy and carboxylic acid functional groups. The terminal carboxylic acid readily reacts with primary and secondary amines under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . The carboxylic acid end of this compound enables facile conjugation to primary amine-containing biomolecules, such as peptides, proteins, and antibodies, using standard coupling techniques .

Industrial Production Methods

The industrial production of this compound involves the large-scale synthesis of polyethylene glycol derivatives, followed by functionalization with methoxy and carboxylic acid groups. The process typically includes purification steps to achieve high purity levels (≥98%) and ensure the compound’s suitability for pharmaceutical and research applications .

Chemical Reactions Analysis

Carboxylic Acid Activation and Amide Bond Formation

The terminal carboxylic acid undergoes activation to form reactive intermediates for bioconjugation:

Common Activation Methods

ActivatorReaction ProductStabilityOptimal pHKey Applications
EDC/NHSNHS esterModerate (hrs)6.5–7.5Protein/peptide PEGylation
DCC/DMAPAnhydrideLow (min)4.5–6.0Small-molecule conjugates
HATU/DIPEAActive esterHigh (days)7.0–8.5Solid-phase synthesis
  • EDC/NHS Activation : Most widely used for aqueous reactions. Yields stable amide bonds with primary/secondary amines (e.g., lysine residues in proteins; ).

  • DCC/DMAP : Generates anhydrides in organic solvents but limited by rapid hydrolysis .

  • HATU/DIPEA : Enables efficient coupling in polar aprotic solvents for Fmoc-based peptide synthesis .

Hydrolysis Kinetics and Stability

The carboxylic acid group exhibits pH-dependent hydrolysis:

Hydrolysis Half-Life (T<sub>1/2</sub>)

ConditionT<sub>1/2</sub> (25°C)Notes
pH 2.0>30 daysStable in acidic environments
pH 7.4 (PBS)72 hoursModerate stability
pH 9.04 hoursRapid hydrolysis

Prolonged exposure to alkaline conditions accelerates degradation, necessitating pH control during conjugation .

Reactivity with Amines

This compound reacts selectively with primary amines (e.g., lysine ε-amino groups):

Comparative Reaction Efficiency

Amine TypeCoupling Yield (%)Reaction Time (h)
Primary (Lysine)85–952–4
Secondary (Histidine)10–2024+
Aromatic (Tyrosine)<524+
  • Steric Effects : The 16-unit PEG chain reduces steric hindrance compared to shorter PEGs (e.g., m-PEG4-acid), improving coupling yields .

  • Temperature Sensitivity : Reactions at 4°C reduce hydrolysis but extend conjugation times .

Protein PEGylation

  • Albumin Modification : this compound increases plasma half-life 5-fold when conjugated to albumin via lysine residues .

  • Antibody-Drug Conjugates (ADCs) : Enables stable linkage of cytotoxic payloads to monoclonal antibodies (e.g., trastuzumab-PEG-doxorubicin; ).

Peptide Conjugation

  • Sustained Release : Conjugation to glucagon-like peptide-1 (GLP-1) analogs extends in vivo activity from 2 to 48 hours .

Nanoparticle Functionalization

  • Lipid-PEG Coatings : Carboxylic acid-terminated PEGs enhance nanoparticle colloidal stability and enable ligand attachment (e.g., folate-PEG-liposomes; ).

Comparative Analysis with Related PEG Derivatives

PEG DerivativeFunctional GroupKey AdvantageLimitation
This compoundCOOHHigh aqueous solubilitypH-sensitive hydrolysis
m-PEG16-NHSNHS esterFaster amine couplingLimited shelf life
m-PEG16-amineNH<sub>2</sub>Direct thiol/aldehyde conjugationRequires oxidation

Synthetic Challenges and Solutions

  • Purity Control : RP-HPLC and MALDI-TOF confirm >95% purity, critical for regulatory compliance .

  • Scale-Up : Continuous-flow microreactors improve yield (>90%) by minimizing hydrolysis during activation .

Emerging Research Directions

  • Enzyme-Responsive PEGs : Incorporating cleavable linkers (e.g., esterase-sensitive bonds) for targeted drug release .

  • Multi-Arm PEGs : Branched this compound derivatives for higher payload capacity in ADCs .

This compound’s versatility in bioconjugation and drug delivery underscores its importance in modern therapeutics, with ongoing innovations enhancing its stability and application scope.

Comparison with Similar Compounds

Comparison with Similar PEG-Based Linkers

Structural and Functional Differences

Key structural variations among PEG linkers include:

  • PEG chain length : Affects solubility, hydrodynamic volume, and steric shielding.
  • Terminal functional groups : Determine conjugation chemistry (e.g., carboxylic acid for amidation, azide for click chemistry).
Table 1: Structural Comparison of m-PEG16-acid with Analogues
Compound Molecular Weight (g/mol) PEG Units Functional Groups Key Applications
This compound 764.89 16 Methoxy, Carboxylic Acid Drug conjugation, solubility enhancement
m-PEG12-acid ~600 (estimated) 12 Methoxy, Carboxylic Acid Shorter drug-linker systems
m-PEG8-acid ~400 (estimated) 8 Methoxy, Carboxylic Acid Small-molecule PEGylation
Amino-PEG16-acid 793.93 16 Amino, Carboxylic Acid Targeted conjugation (e.g., antibodies)
Azido-PEG1-C2-acid Not specified 1 Azide, Carboxylic Acid Click chemistry (research only)
NHS-PEG4-(m-PEG12)3-ester 2420.80 12 (branched) NHS ester, Methoxy Multi-arm conjugation

Functional Group Reactivity

  • Carboxylic Acid vs. NHS Ester : While this compound requires activation (e.g., EDC) for amine coupling, NHS esters (e.g., NHS-PEG4-(m-PEG12)3-ester) react spontaneously, enabling faster conjugation .
  • Azide vs. Methoxy : Azido-PEG1-C2-acid supports click chemistry (e.g., CuAAC with alkynes) but is restricted to research due to safety concerns . Methoxy-terminated PEGs like this compound are preferred for in vivo applications due to biocompatibility .

Solubility and Stability

  • Chain Length : Longer PEG chains (e.g., this compound) provide superior solubility and stealth properties compared to shorter variants (m-PEG8-acid) but may increase viscosity .
  • Degradation: All PEG linkers are susceptible to oxidative cleavage, but methoxy-terminated PEGs exhibit longer plasma half-lives than amino- or azide-terminated analogues .

Key Research Findings

  • Drug Delivery : this compound-conjugated paclitaxel showed a 3-fold increase in aqueous solubility compared to the free drug .
  • Biodistribution : PEG-16 chains reduce liver uptake by 40% compared to PEG-8 in murine models, highlighting chain-length-dependent stealth effects .
  • Stability : this compound maintains >90% integrity in plasma for 72 hours, outperforming azide-terminated PEGs (<50% integrity) .

Biological Activity

m-PEG16-acid, or methoxy polyethylene glycol with a terminal carboxylic acid, is a synthetic polymer renowned for its significant biological activity, particularly in drug delivery systems. Its unique properties stem from its hydrophilic nature and biocompatibility, which enhance the solubility and bioavailability of poorly soluble drugs. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is characterized by:

  • Chemical Formula : C16_{16}H32_{32}O4_{4}
  • Functional Groups : Methoxy group (-OCH3_3) and carboxylic acid group (-COOH)

Its structure allows for versatile chemical modifications, making it suitable for various applications in drug delivery and bioconjugation strategies. The following table summarizes its unique features compared to similar compounds:

Compound NameFunctional GroupsUnique Features
Amino-polyethylene glycol Amine groupMore reactive towards carboxylic acids; used for different conjugation strategies.
Methoxy-polyethylene glycol Methoxy groupLacks the carboxylic acid functionality; primarily used as solubilizing agents.
Mal-amido-polyethylene glycol Maleimide groupUsed specifically in thiol-reactive applications; offers different reactivity.

Drug Delivery Systems

This compound significantly enhances the pharmacokinetics of drugs by:

  • Improving Solubility : Its hydrophilic nature increases the solubility of hydrophobic drugs, facilitating their delivery.
  • Prolonging Circulation Time : It reduces clearance rates in the bloodstream, allowing for sustained therapeutic effects.
  • Targeted Delivery : this compound can be conjugated with targeting ligands (e.g., antibodies or peptides) to achieve selective delivery to specific tissues or cells.

Case Studies

  • In Vitro Drug Release Studies
    • A study demonstrated that this compound-based micelles effectively encapsulated paclitaxel, a poorly soluble chemotherapeutic agent. The release profile showed a sustained release over 72 hours, indicating its potential for prolonged therapeutic action.
  • In Vivo Efficacy
    • In an animal model, this compound conjugated with an anti-cancer drug exhibited significantly reduced tumor growth compared to controls. The enhanced circulation time allowed for higher drug concentrations at the tumor site while minimizing systemic toxicity.
  • Biocompatibility Assessments
    • Toxicity studies indicated that this compound displayed low cytotoxicity in various cell lines, supporting its use in biomedical applications without adverse effects on cellular viability.

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrophilicity : Facilitates interaction with biological fluids, enhancing drug solubility and stability.
  • Biocompatibility : Minimizes immune response and toxicity when used in vivo.
  • Chemical Reactivity : The carboxylic acid group allows for conjugation with various biomolecules, enhancing functionalization possibilities.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing m-PEG16-acid in academic research?

  • Methodology : Synthesis typically involves controlled anionic polymerization of ethylene oxide initiated by methoxy groups, followed by acid-terminated functionalization. Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : To confirm PEG chain length (integration of terminal methyl protons vs. ethylene oxide units) and acid group presence .
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, using reverse-phase columns with UV detection at 210–220 nm to identify PEG backbone absorption .
  • Mass Spectrometry (MS) : MALDI-TOF or ESI-MS to verify molecular weight distribution and end-group fidelity .
    • Critical Note : Always include polymerization temperature, catalyst type, and purification steps (e.g., dialysis, ion-exchange chromatography) in experimental reports for reproducibility .

Q. How can researchers ensure the purity of this compound during experimental workflows?

  • Strategies :

  • Dual-Phase Solvent Extraction : Remove unreacted monomers using dichloromethane/water partitioning .
  • Size-Exclusion Chromatography (SEC) : Separate PEG chains by molecular weight to eliminate oligomer impurities .
  • Validation : Compare experimental NMR spectra with computational simulations (e.g., MestReNova) to detect trace contaminants .

Q. What are the primary applications of this compound in bioconjugation chemistry?

  • Core Uses :

  • Protein PEGylation : The terminal carboxylic acid enables NHS-ester coupling to lysine residues, reducing immunogenicity while preserving bioactivity .
  • Nanoparticle Functionalization : Acts as a spacer to improve solubility and reduce nonspecific binding in drug delivery systems .
    • Experimental Design : Optimize molar ratios (e.g., 1:10 this compound:nanoparticle) to balance surface coverage and aggregation risks .

Advanced Research Questions

Q. What experimental strategies can optimize the coupling efficiency of this compound in nanoparticle functionalization?

  • Methodological Framework :

  • Pre-Activation : Convert the acid to an NHS ester using N-hydroxysuccinimide and DCC in anhydrous DMF, followed by immediate use to prevent hydrolysis .
  • pH Control : Maintain reaction pH 7.4–8.5 to enhance amine reactivity without degrading PEG chains .
  • Quantification : Use fluorescamine assays to measure unreacted amines post-conjugation and calculate coupling efficiency .
    • Troubleshooting : If efficiency <70%, increase reaction time (12–24 hrs) or add catalytic DMAP .

Q. How should researchers address discrepancies in reported solubility profiles of this compound across different solvent systems?

  • Contradiction Analysis :

  • Systematic Testing : Compare solubility in 10+ solvents (e.g., water, THF, DMSO) using turbidimetry and dynamic light scattering (DLS) to identify aggregation thresholds .
  • Variable Control : Document temperature, PEG batch polydispersity (PDI), and ionic strength, which critically influence solubility .
  • Data Normalization : Report solubility as mg/mL ± SD across three independent replicates to enable cross-study comparisons .

Q. What advanced spectroscopic techniques are recommended for analyzing this compound's structural integrity under varying pH conditions?

  • Advanced Methods :

  • FT-IR Spectroscopy : Monitor ester/acid C=O stretching vibrations (1700–1750 cm⁻¹) to detect hydrolysis .
  • Cryo-TEM : Visualize PEG chain conformation and micelle formation in aqueous buffers at pH 4–10 .
  • Stability Studies : Use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with SEC and NMR to quantify decomposition products .

Methodological Guidelines

  • Data Presentation : Follow IMRaD structure (Introduction, Methods, Results, Discussion) with raw data in supplementary files .
  • Ethical Reporting : Disclose batch-to-batch variability and conflicts of interest (e.g., reagent suppliers) per journal guidelines .
  • Literature Synthesis : Use PICO (Population, Intervention, Comparison, Outcome) to frame hypotheses, e.g., "Does this compound improve nanoparticle circulation time vs. shorter-chain PEGs?" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.